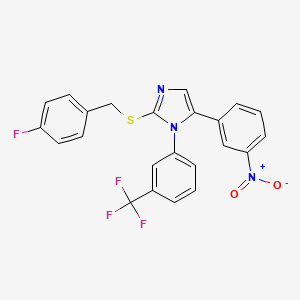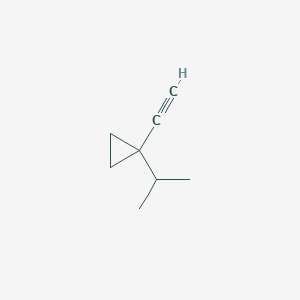
1-Ethynyl-1-(propan-2-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Ethynyl-1-(propan-2-yl)cyclopropane” is a chemical compound with the molecular formula C8H8 . It has an average mass of 104.149 Da and a monoisotopic mass of 104.062599 Da .
Molecular Structure Analysis
The molecular structure of “1-Ethynyl-1-(propan-2-yl)cyclopropane” consists of a cyclopropane ring with ethynyl and isopropyl substituents . The InChI code for this compound is1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “1-Ethynyl-1-(propan-2-yl)cyclopropane” are not available, cyclopropane derivatives are known to participate in various reactions. For instance, they can undergo Pd-catalyzed cross-coupling reactions with alkyl iodides .Physical And Chemical Properties Analysis
“1-Ethynyl-1-(propan-2-yl)cyclopropane” has a density of 0.9±0.1 g/cm3, a boiling point of 119.5±10.0 °C at 760 mmHg, and a vapour pressure of 19.0±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 34.3±0.8 kJ/mol and a flash point of 12.2±13.1 °C .Wissenschaftliche Forschungsanwendungen
Photochemical Transformations and Cyclopropanation
Research has explored the photochemical behavior of cyclopropa[l]phenanthrenes, which share structural motifs with 1-Ethynyl-1-(propan-2-yl)cyclopropane, demonstrating their potential in generating reactive intermediates for further chemical transformations (Hardikar, Warren, & Thamattoor, 2015). Additionally, studies on asymmetric cyclopropanation using Rh(II) catalysts highlight the strategic incorporation of cyclopropane units into complex molecules, showcasing the versatility of these structures in synthesis (Müller, Grass, Shahi, & Bernardinelli, 2004).
Regioselective Transformations
The regioselective transformations of alkynyl-dithianes to alkynylcyclopropanes and enynes, as demonstrated by Takeda et al., illustrate the potential of using alkynyl groups adjacent to cyclopropane rings for selective synthesis, relevant to compounds like 1-Ethynyl-1-(propan-2-yl)cyclopropane (Takeda, Kuroi, Ozaki, & Tsubouchi, 2004).
Structural and Synthetic Analyses
Further research into the synthesis and analysis of trichlorocyclopropane derivatives underscores the structural and synthetic significance of cyclopropane moieties in generating compounds with intricate molecular architectures (Nikonova, Levanova, Korchevin, Ushakov, Vashchenko, & Rozentsveig, 2018). This work aligns with the interest in 1-Ethynyl-1-(propan-2-yl)cyclopropane for its potential utility in synthesizing novel organic compounds.
Mechanistic Insights and Cycloaddition Reactions
Investigations into the mechanisms of cycloaddition reactions, especially involving cyclopropane and alkynyl units, provide insights into the reactivity and applications of such compounds in constructing complex molecular structures (Ikeuchi, Inuki, Oishi, & Ohno, 2019). These studies highlight the potential of ethynyl-substituted cyclopropanes in synthetic chemistry, particularly in the formation of fused cyclopropanes and acenaphthenes.
Eigenschaften
IUPAC Name |
1-ethynyl-1-propan-2-ylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-4-8(5-6-8)7(2)3/h1,7H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGZVEYABMOXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-1-(propan-2-yl)cyclopropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2814702.png)
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2814703.png)
![3-Hydroxy-2-[3-methoxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B2814704.png)
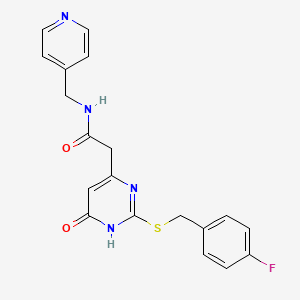
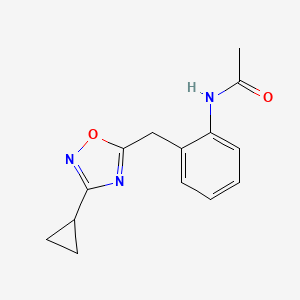
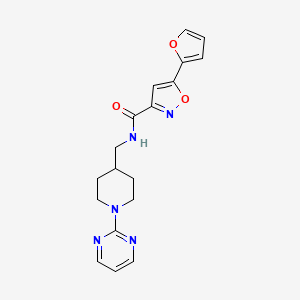
![2-amino-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide](/img/structure/B2814710.png)
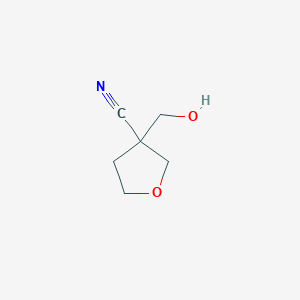
![N-[2-(2-Methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-ynamide](/img/structure/B2814713.png)
![2-furyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B2814714.png)
![N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2814716.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2814717.png)
![N-(Benzo[d]thiazol-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2814718.png)
